molecular formula C17H22ClNO2 B3107095 N-Benzyl-3-(4-methoxyphenoxy)-1-propanamine hydrochloride CAS No. 1609402-64-3

N-Benzyl-3-(4-methoxyphenoxy)-1-propanamine hydrochloride

Cat. No.: B3107095
CAS No.: 1609402-64-3
M. Wt: 307.8
InChI Key: IFJWQTQMMCYINL-UHFFFAOYSA-N
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Description

Physical and Chemical Properties Analysis

The physical and chemical properties of “3-(4-Methoxyphenoxy)propan-1-amine hydrochloride” (a related compound) include a molecular weight of 217.69300 . Unfortunately, other properties such as density, boiling point, and melting point are not available .

Scientific Research Applications

Synthesis and Characterization

  • Research has explored the synthesis of compounds related to "N-Benzyl-3-(4-methoxyphenoxy)-1-propanamine hydrochloride," focusing on their preparation and structural analysis. For instance, studies have detailed the synthesis of various amine derivatives and their characterization using techniques like NMR, IR, and mass spectrometry. These efforts aim to develop compounds with potential biological activities by modifying their chemical structures (Błachut et al., 2002).

Biological Evaluation

  • Some derivatives have been evaluated for their antibacterial activities. For example, the synthesis of secondary propanaryl-amines and their subsequent testing showed high antibacterial activity, highlighting the potential for developing new antimicrobial agents (Arutyunyan et al., 2017).
  • Another area of investigation includes the antimicrobial and anti-inflammatory properties of novel compounds. Derivatives have been prepared and assessed for their effectiveness against various bacterial and fungal strains, offering insights into their potential therapeutic applications (Kendre et al., 2015).

Potential for Further Functionalization

  • The exploration of bulky alkylaminophenol chelates demonstrates the ongoing interest in synthesizing structurally demanding models for coordination chemistry. These studies not only provide valuable information on the synthesis of such compounds but also open up possibilities for further functionalization, which could be beneficial in various scientific and industrial applications (Olesiejuk et al., 2018).

Properties

IUPAC Name

N-benzyl-3-(4-methoxyphenoxy)propan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO2.ClH/c1-19-16-8-10-17(11-9-16)20-13-5-12-18-14-15-6-3-2-4-7-15;/h2-4,6-11,18H,5,12-14H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFJWQTQMMCYINL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCCCNCC2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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